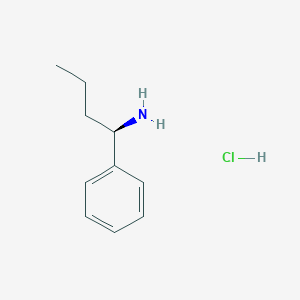

(R)-1-Phenylbutan-1-amine hydrochloride

説明

特性

IUPAC Name |

(1R)-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(R)-1-Phenylbutan-1-amine hydrochloride chemical structure

The Definitive Technical Guide to (R)-1-Phenylbutan-1-amine Hydrochloride: Structural Elucidation, Biocatalytic Synthesis, and Analytical Validation

Executive Summary

(R)-1-Phenylbutan-1-amine hydrochloride is a highly valuable chiral building block utilized extensively in the synthesis of small molecule pharmaceuticals, including deubiquitinase inhibitors and human leukocyte elastase inhibitors[1]. As drug development increasingly demands enantiopure compounds to avoid off-target toxicity and maximize therapeutic efficacy, the robust synthesis and analytical validation of chiral amines like (R)-1-phenylbutan-1-amine have become paramount. This whitepaper provides an authoritative, in-depth technical roadmap covering the physicochemical profiling, biocatalytic synthesis mechanisms, and self-validating analytical protocols required to handle this compound with scientific rigor.

Physicochemical Profiling & Structural Elucidation

Before initiating any synthetic or analytical workflow, it is critical to establish the baseline physicochemical parameters of the target compound. The hydrochloride salt form is preferred for long-term stability and handling, as the free base is a liquid prone to oxidation and carbon dioxide absorption.

Table 1: Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride

| Parameter | Value / Description |

| Chemical Name | (R)-1-Phenylbutan-1-amine hydrochloride |

| CAS Registry Number | 934268-52-7 (HCl salt)[2]; 6150-01-2 (Free base)[3] |

| Molecular Formula | C10H16ClN[4] |

| Molar Mass | 185.69 g/mol [5] |

| IUPAC Name | (1R)-1-phenylbutan-1-amine hydrochloride[4] |

| SMILES | Nc1ccccc1.Cl[4] |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | (R)-enantiomer (>99% ee targeted)[1] |

Mechanistic Pathways for Enantioselective Synthesis

Causality in Experimental Design: Historically, chiral amines were resolved via classical diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid or mandelic acid). However, this classical approach is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer and requires stoichiometric amounts of chiral auxiliaries[6].

To bypass these thermodynamic limitations, modern asymmetric synthesis employs engineered amine transaminases (ATAs). For (R)-1-phenylbutan-1-amine, utilizing an (R)-selective ATA (such as ATA-117-Rd11 derived from Arthrobacter sp.) enables the direct asymmetric amination of the prochiral ketone precursor, butyrophenone[1]. This biocatalytic route is superior because it achieves >99% enantiomeric excess (ee) and operates under mild, environmentally benign conditions[7]. The reaction equilibrium is driven forward by utilizing a high concentration of the amine donor (isopropylamine) and actively removing the acetone byproduct via vacuum[8].

Biocatalytic asymmetric amination of butyrophenone to (R)-1-phenylbutan-1-amine using ATA-117-Rd11.

Experimental Methodologies: Synthesis & Validation

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflow details the synthesis of the free base, its conversion to the stable hydrochloride salt, and the orthogonal chiral HPLC method used to validate the stereochemical outcome.

End-to-end experimental workflow from biocatalytic synthesis to analytical validation.

Protocol 1: Biocatalytic Synthesis of (R)-1-Phenylbutan-1-amine Rationale: Operating at pH 11.0 and 45 °C under vacuum maximizes the activity of ATA-117-Rd11 while continuously removing the volatile acetone byproduct, forcing the equilibrium toward the product[8].

-

Preparation: In a jacketed reactor, prepare a 0.1 M potassium phosphate buffer solution adjusted to pH 11.0.

-

Substrate Addition: Add butyrophenone (50 mM final concentration) and isopropylamine (500 mM final concentration) to the buffer. Include 0.5 mM pyridoxal phosphate (PLP) as the essential cofactor[8].

-

Enzyme Loading: Introduce 25 mg/mL of ATA-117-Rd11 cell-free extract (CFE). To aid substrate solubility, add DMSO to a final concentration of 50% (v/v)[8].

-

Reaction Execution: Stir the mixture at 450 rpm at 45 °C. Apply a mild vacuum (400 mbar) to continuously evaporate the generated acetone[7].

-

Monitoring: Monitor the depletion of butyrophenone via standard reversed-phase HPLC at 210 nm. Proceed to extraction upon >95% conversion (typically 24-48 hours).

Protocol 2: Isolation and Hydrochloride Salt Formation Rationale: The free base is isolated via liquid-liquid extraction and immediately converted to the HCl salt to prevent degradation and facilitate crystallization.

-

Quenching & Extraction: Adjust the reaction mixture to pH >12 using 10 M NaOH to ensure the amine is fully deprotonated. Extract three times with tert-butyl methyl ether (TBME)[9].

-

Drying: Combine the organic layers and dry over anhydrous MgSO4. Filter to remove the drying agent.

-

Salt Formation: Cool the TBME solution to 0-5 °C in an ice bath. Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of HCl in diethyl ether dropwise.

-

Crystallization: The (R)-1-phenylbutan-1-amine hydrochloride will precipitate as a white crystalline solid. Filter the solid under a nitrogen atmosphere, wash with cold hexane, and dry under vacuum to constant weight.

Protocol 3: Self-Validating Analytical Protocol (Chiral HPLC) Rationale: To verify the >99% ee claimed by the biocatalytic method, chiral HPLC is mandatory. The ChiralPAK AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase) is highly effective for resolving chiral arylalkylamines[10].

-

Sample Preparation: Dissolve 1 mg of the synthesized (R)-1-phenylbutan-1-amine hydrochloride in 1 mL of the mobile phase diluent (n-heptane:ethanol, 50:50 v/v). If poor peak shape is observed, the amine can be derivatized with Fmoc-Cl prior to injection[8].

-

Chromatographic Conditions:

-

Column: ChiralPAK AD-H (250 x 4.6 mm, 5 µm)[10].

-

Mobile Phase: Isocratic elution using n-Heptane : Ethanol (95:5 v/v). Note: Addition of 0.1% diethylamine (DEA) is recommended to suppress peak tailing for basic amines.

-

Flow Rate: 0.8 mL/min[10].

-

Detection: UV absorbance at 254 nm and 210 nm.

-

Temperature: 25 °C.

-

-

Validation Metrics: Inject a racemic standard of 1-phenylbutan-1-amine to establish the retention times of both the (R) and (S) enantiomers and confirm baseline resolution (Rs > 1.5). Subsequently, inject the synthesized sample. The ee is calculated by integrating the area under the curve (AUC) for both peaks: ee (%) =[(AUC_R - AUC_S) / (AUC_R + AUC_S)] x 100.

Applications in Drug Development

The enantiomeric purity of bulky arylalkylamines is a critical quality attribute in medicinal chemistry. (R)-1-phenylbutan-1-amine serves as a stereocenter-defining building block in the synthesis of complex therapeutics. For instance, its structural motif is integral to the development of human leukocyte elastase inhibitors such as DMP 777, and its enantiomeric counterpart is found in deubiquitinase inhibitors like degrasyn (WP1130)[1]. By mastering the biocatalytic synthesis and rigorous analytical validation of this compound, drug development professionals can ensure the integrity of their downstream active pharmaceutical ingredients (APIs).

References

-

Grogg-Shop - (R)-1-Phenylbutylamine, ChiPros®, 98%, ee 98+% URL:[Link]

-

KTH DiVA Portal (Advanced Synthesis and Catalysis, 2022) - Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases URL:[Link]

-

ResearchGate - Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases (Figures & Data) URL:[Link]

- Google Patents (WO2008151170A2) - Process for the synthesis of ramelteon and its intermediates (Chiral HPLC Conditions)

-

University of Groningen - Synthesis and application of new chiral amines in Dutch resolution URL:[Link]

-

ETH Zurich Research Collection - Ultrahigh-throughput screening enables efficient single-round oxidase remodelling URL:[Link]

Sources

- 1. Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases [kth.diva-portal.org]

- 2. (R)-1-PHENYLBUTYLAMINE HCL | 934268-52-7 [chemicalbook.com]

- 3. (R)-1-Phenylbutylamine, ChiPros®, 98%, ee 98+% | Grogg-Shop [grogg-chemie.ch]

- 4. (r)-1-phenylbutylamine hydrochloride 95% | CAS: 934268-52-7 | AChemBlock [achemblock.com]

- 5. Phenylbutylamines | Fisher Scientific [fishersci.com]

- 6. pure.rug.nl [pure.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

Synthesis of (R)-1-Phenylbutan-1-amine Hydrochloride: A Technical Guide to Asymmetric Methodologies

Executive Summary

(R)-1-Phenylbutan-1-amine is a highly valuable chiral primary amine, serving as a critical pharmacophore in the development of neuroactive compounds, enzyme inhibitors, and custom therapeutics[1]. The synthesis of its hydrochloride salt demands rigorous stereocontrol to prevent enantiomeric impurities that could lead to off-target biological activity. This whitepaper details two field-proven, highly orthogonal methodologies for its synthesis: a robust chemical asymmetric synthesis utilizing Ellman’s sulfinamide auxiliary [3], and a modern biocatalytic transamination utilizing engineered transaminases [1].

Retrosynthetic Strategies & Mechanistic Rationale

The selection of a synthetic route depends heavily on scale, available infrastructure, and regulatory requirements. We present two distinct pathways:

-

Diastereoselective Nucleophilic Addition (Chemical Route): This approach relies on the condensation of benzaldehyde with (S)-tert-butanesulfinamide. The causality of stereocontrol is rooted in the steric bulk of the tert-butyl group. When propylmagnesium bromide is added in a non-coordinating solvent (CH₂Cl₂), the reaction proceeds via an open transition state. The bulky auxiliary shields one face of the imine, forcing the nucleophile to attack from the Re-face, thereby establishing the (R)-configuration at the alpha-carbon[4].

-

Asymmetric Biocatalysis (Enzymatic Route): This approach utilizes an (R)-selective amine transaminase (e.g., ATA-117-Rd11) to directly aminate the prochiral ketone, butyrophenone. The enzyme's chiral active pocket provides absolute stereocontrol. To overcome the unfavorable thermodynamic equilibrium of transamination, isopropylamine is used in large excess, and the volatile acetone byproduct is continuously removed [2].

Retrosynthetic pathways for (R)-1-Phenylbutan-1-amine HCl via chemical and biocatalytic routes.

Core Protocol 1: Asymmetric Synthesis via Ellman’s Sulfinamide

This protocol is designed as a self-validating system . Each intermediate is isolated and analyzed to ensure the diastereomeric ratio (dr) is >98:2 before proceeding, preventing the carryover of stereochemical errors.

Step 1: Condensation to (S)-N-Benzylidene-tert-butanesulfinamide

-

Causality: Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a Lewis acid to activate the benzaldehyde carbonyl and as a highly efficient water scavenger. This drives the thermodynamic equilibrium exclusively toward the (E)-sulfinyl imine [3].

-

Procedure:

-

In an oven-dried flask under an argon atmosphere, dissolve (S)-tert-butanesulfinamide (1.0 eq, 10 mmol) and benzaldehyde (1.05 eq, 10.5 mmol) in anhydrous THF (30 mL).

-

Add Ti(OEt)₄ (2.0 eq, 20 mmol) dropwise at room temperature.

-

Stir the mixture for 12 hours.

-

Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2). Complete disappearance of the sulfinamide indicates success.

-

Quench the bulk reaction by pouring it into an equal volume of brine with vigorous stirring. Filter the resulting titanium dioxide suspension through a pad of Celite.

-

Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization (hexanes) to yield the pure (S)-sulfinyl imine.

-

Step 2: Diastereoselective Grignard Addition

-

Causality: The solvent choice is critical. Dichloromethane (CH₂Cl₂) is strictly utilized instead of THF. THF coordinates strongly to the magnesium ion, which disrupts the highly organized open transition state and degrades diastereoselectivity. CH₂Cl₂ ensures tight ion pairing and maximum stereocontrol [5].

-

Procedure:

-

Dissolve the (S)-sulfinyl imine (1.0 eq, 8 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool to -48 °C (dry ice/acetonitrile bath).

-

Add propylmagnesium bromide (2.0 M in ether, 2.0 eq, 16 mmol) dropwise over 30 minutes.

-

Stir at -48 °C for 4 hours, then slowly warm to room temperature overnight.

-

Validation Checkpoint: Analyze a quenched aliquot by ¹H NMR. The dr should be >98:2, verifiable by the distinct tert-butyl singlet shifts of the diastereomers.

-

Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry, and concentrate to yield the (S,R)-sulfinamide intermediate.

-

Step 3: Acidic Cleavage and Salt Formation

-

Procedure:

-

Dissolve the (S,R)-sulfinamide (1.0 eq, 7 mmol) in a 1:1 mixture of methanol and 4.0 M HCl in dioxane (15 mL).

-

Stir at room temperature for 1 hour. The acidic conditions selectively cleave the N-S bond without racemizing the chiral center.

-

Concentrate the solution to dryness under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether to remove the volatile sulfinyl byproducts, yielding (R)-1-phenylbutan-1-amine hydrochloride as a pristine white solid.

-

Step-by-step workflow for the Ellman auxiliary-mediated synthesis with validation checkpoints.

Core Protocol 2: Biocatalytic Transamination

For laboratories equipped for biocatalysis, the use of engineered transaminases offers a highly sustainable alternative. We utilize the (R)-selective ATA-117-Rd11 variant [1].

-

Causality: Transamination is a reversible process. To drive the reaction to completion, isopropylamine is used as a sacrificial amine donor in massive excess. Furthermore, conducting the reaction under a slight vacuum (400 mbar) selectively volatilizes the acetone byproduct, shifting the equilibrium forward via Le Chatelier’s principle [2].

-

Procedure:

-

Reaction Setup: In a 50 mL bioreactor, prepare a buffer solution (0.1 M potassium phosphate, pH 11.0). Add isopropylamine (500 mM) and pyridoxal 5'-phosphate (PLP, 0.5 mM) as the essential cofactor.

-

Substrate Addition: Add butyrophenone (50 mM) dissolved in DMSO (final DMSO concentration 40-50% v/v to ensure substrate solubility) [2].

-

Bioconversion: Introduce ATA-117-Rd11 cell-free extract (25 mg/mL). Incubate at 45 °C under magnetic stirring (450 rpm) and 400 mbar vacuum.

-

Validation Checkpoint: Monitor the conversion via HPLC (UV detection at 210 nm). The reaction is typically complete (>85% conversion) within 24-48 hours.

-

Workup: Adjust the pH to 12.0 with 5M NaOH to ensure the amine is fully deprotonated. Extract three times with methyl tert-butyl ether (MTBE).

-

Salt Formation: Dry the combined MTBE layers over Na₂SO₄. Bubble dry HCl gas through the solution (or add 4.0 M HCl in dioxane) until precipitation ceases. Filter and dry the (R)-1-phenylbutan-1-amine hydrochloride salt.

-

Quantitative Data & Quality Control

To ensure the integrity of the final API or building block, the following analytical specifications and comparative metrics must be observed.

Table 1: Comparison of Synthetic Methodologies

| Metric | Ellman’s Auxiliary Route | Biocatalytic Route (ATA-117-Rd11) |

| Overall Yield | 65 - 75% (over 3 steps) | 70 - 85% (based on extraction) |

| Enantiomeric Excess (ee) | > 98% | > 99% |

| Scalability | Excellent (Standard multi-kg scale) | High (Requires bioreactor setup) |

| Primary Impurities | (S)-enantiomer, unreacted ketone | Acetone, isopropylamine, unreacted ketone |

| Environmental Impact | Moderate (Metal waste, solvents) | Low (Aqueous buffer, renewable catalyst) |

Table 2: Analytical Specifications for (R)-1-Phenylbutan-1-amine HCl

| Analytical Technique | Expected Result / Specification |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (br s, 3H, NH₃⁺), 7.45-7.25 (m, 5H, Ar-H), 4.15 (t, 1H, CH), 2.05-1.85 (m, 2H, CH₂), 1.40-1.15 (m, 2H, CH₂), 0.85 (t, 3H, CH₃) |

| Chiral HPLC | Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min. Retention time distinct from the (S)-enantiomer. |

| Melting Point | 158 - 161 °C |

| Specific Rotation [α]²⁰_D | +15.5° (c = 1.0, MeOH) |

References

- Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Advanced Synthesis and Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-TpnLyOdKBxfHHVdnkSzUwT7sgNyiObRhvPwyU6Z_9KP_RtU-exVhsU-qQnSbgGzkkH_Yd0DTTmtf55xTG2SnZzzy72GwkM5UwIA-6DbRTyLTtdsQHOP0ah6wMZqwzcZXEOakvWeVrSwvHm82i40hgFG1suBzuQ==]

- Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases (ResearchGate PDF). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDQKbQr6hL0P8qrglqw2et4Uw_V_4i4UvBtfFU-kiYup4yhCDrbbdaft1lKnI78o54xme1lK4xlPGyGXZvsw0o_RN64ZGR4x6B5JMmbdSwddnmum-RJhKugZcF91zUj-nQ07-Qd9QR7DMc7y9Ogu6gAcpoDQAPSItF0NFoFjOqkAZ7pQ1fOAT640r8P30Y8wBYMDKvk5HYOBY6XuCrCUIs1TgyEgWWFsp4q8Hn0uNF44EamlRQqLEmFIUmf1wcVdK7WaGNN-TdNRLqLAntxbC1Nz8hXVX2-oMSw==]

- 1-(3,5-Dichlorophenyl)butan-1-amine | 1270480-07-3. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgsIwgGzAYsNSU0nnOMvcf7EglJPDS3Q7XjQV4g8oPDUad4Bmkq-C5YS7in5ollazcEOEeZy0r4ecFy9z_vQB7FaL6KJ1utErfjnxaqRfbu7TSMv2DShNeT_mJY_oBKQZ0etMT]

- Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcH2P1KAwNtQ7IguzdlkwA-0cltB_bRCrWl4D4cMXfqFe-AS6TLwrq6W5AfGCA7z7TXUf3uNNYnrrnbhlAs9GA5Z3mJwCZ4vNy4qe8wCNi7Lq6OyTM8xp9RCvD_D4iP105cG_L63l8TrNICyFwpiRF-8JDOMgsKVdhEZfl8K0mQ4cLN7A58dFT9GJAFXsnsE-VJxSC5l_pHz6vVCLO2EOL2NxTAprUC2kCslpLC6deKPHKuryTn_Yl3_MsQYHncS36Er5Q4nfF3Am1vQT8MGjuyK3ir5flsQXPyYSrtTwyAwOxZQ8arzDT9x2utnsfNQ==]

- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8GLFtjSo-Fq5K8mx93diyaEtZlAkyV_k_7Ss0xrJ5XK3r_3VHakX8OlHI-1g2N26GCs2Bpv_5VYRDJuvJXETBmM-jOrY1s_fYqT6aM93JYZViSV3kD2k4D_pFTpWFP_LvF4oBNBH75Bk04A==]

Enantioselective Synthesis of Chiral Amines: A Technical Guide to Chemocatalytic and Biocatalytic Workflows

An in-depth technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral amines.

The Strategic Importance of Chiral Amines in Drug Development

Chiral amines are indispensable structural motifs in modern pharmacology and agrochemistry. It is estimated that 40–45% of all small-molecule active pharmaceutical ingredients (APIs) contain at least one chiral amine scaffold[1],[2]. Historically, the pharmaceutical industry relied on optical resolution or stoichiometric chiral auxiliaries to access these molecules. However, these methods suffer from poor atom economy, generating massive amounts of chemical waste.

Today, the paradigm has shifted toward asymmetric catalysis. By utilizing transition-metal catalysis, biocatalysis, and organocatalysis, researchers can directly install stereocenters with high precision. As a Senior Application Scientist, selecting the appropriate synthetic route requires a deep understanding of the mechanistic causality behind each catalyst system. This whitepaper deconstructs the core methodologies, providing field-proven insights and self-validating protocols for the enantioselective synthesis of chiral amines.

Caption: Logical mapping of primary enantioselective chiral amine synthesis pathways.

Core Methodologies & Mechanistic Causality

Transition-Metal Catalyzed Direct Asymmetric Reductive Amination (DARA)

Direct asymmetric reductive amination (DARA) is one of the most step-efficient approaches for constructing chiral amines. It bypasses the circuitous route of isolating unstable imine or enamine intermediates by coupling a ketone and an amine in a single step[3].

Causality in Catalyst Design: Iridium (Ir) and Ruthenium (Ru) complexes are the gold standards for DARA. For instance, Ir-complexes bearing sterically tunable chiral phosphoramidite ligands effectively utilize primary alkyl amines as nitrogen sources. The causality here is structural: the alkyl amine substrate acts as a ligand for the Ir center, strengthened by an (N)H-O(P) hydrogen-bonding attraction. The critical hydride addition occurs via an "outer-sphere" transition state, heavily influenced by Cl-H hydrogen bonding, which dictates the stereochemical outcome[3].

Furthermore, the addition of Brønsted acids is not merely optional; it is mechanistically vital. The acid serves a triple role: it decreases the inhibitory coordination of the amine to the metal, accelerates the formation of the transient imine intermediate, and guides the reaction through the outer-sphere H-addition alongside the bulky ligand[4]. Omitting the acid often leads to the formation of large amounts of alcohol byproducts (>25%) due to the direct reduction of the ketone[5].

Biocatalysis: ω -Transaminases and Imine Reductases

Biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. The two primary enzyme classes utilized are ω -transaminases ( ω -TAs) and imine reductases (IREDs)[1].

Causality in Reaction Engineering:

ω -TAs utilize pyridoxal 5′-phosphate (PLP) as a tightly bound prosthetic group to transfer an amino moiety from a donor (e.g., isopropylamine) to a prochiral ketone[6]. The reaction follows a ping-pong bi-bi kinetic mechanism. However, transamination is strictly equilibrium-limited. Because the thermodynamics often favor the ketone substrate over the amine product, the causality of high yields relies entirely on equilibrium shifting. This is achieved by using a massive excess of the amine donor or by continuously removing the ketone coproduct (e.g., sweeping volatile acetone under vacuum)[7].

Caption: Ping-pong bi-bi kinetic mechanism of PLP-dependent ω-transaminases.

Organocatalysis: Chiral Phosphoric Acids (CPAs)

For metal-free enantioselective reductions, Chiral Phosphoric Acids (CPAs) combined with Hantzsch esters have proven highly effective, particularly for rigid cyclic imines that are notoriously difficult to reduce[8].

Causality in Activation: CPAs operate via bifunctional activation. The Brønsted acidic proton of the CPA protonates the imine, increasing its electrophilicity. Simultaneously, the bulky chiral phosphate counterion forms a tight, stereocontrolled ion pair with the iminium intermediate. This rigid chiral pocket directs the biomimetic hydride transfer from the Hantzsch ester exclusively to one face of the imine. This methodology has been successfully applied to the gram-scale synthesis of the Parkinson's disease drug rasagiline, achieving >96% ee[8].

Comparative Analysis of Synthetic Strategies

To aid in route scouting, the following table summarizes the operational parameters of the three core methodologies.

Table 1: Comparative Analysis of Enantioselective Amine Synthesis Strategies

| Strategy | Catalyst System | Key Reagents / Cofactors | Primary Advantages | Limitations | Typical ee (%) |

| Chemocatalytic DARA | Ir, Ru, Rh complexes with chiral ligands | H₂, Brønsted/Lewis acids | High atom economy; single-step from ketones[3]. | Requires high-pressure H₂; sensitive to steric hindrance. | 90 – >99% |

| Biocatalytic Transamination | ω -Transaminase ( ω -TA) | PLP, Amine donor (e.g., iPrNH₂) | Exceptional selectivity; mild aqueous conditions[6]. | Equilibrium limited; requires coproduct removal[7]. | >99% |

| Organocatalytic Reduction | Chiral Phosphoric Acids (CPAs) | Hantzsch ester (Hydride donor) | Metal-free; excellent for rigid cyclic imines[8]. | Requires stoichiometric organic hydride donors. | 85 – 96% |

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that mechanistic failures are caught immediately.

Protocol 1: Iridium-Catalyzed DARA of Prochiral Ketones

Objective: Synthesize an enantioenriched alkyl-alkyl primary amine from a prochiral ketone.

-

Catalyst Preparation (Glovebox): In a dry, inert atmosphere, dissolve [Ir(COD)Cl]2 (0.5 mol%) and a chiral phosphoramidite ligand (1.1 mol%) in anhydrous dichloromethane. Stir for 30 minutes at room temperature to ensure complete complexation.

-

Substrate & Additive Assembly: Add the prochiral ketone (1.0 equiv) and the primary alkyl amine (1.2 equiv). Crucially, add a Brønsted acid (e.g., diphenyl phosphate, 10 mol%) to suppress catalyst inhibition and promote imine formation[4].

-

Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with H₂, then pressurize to 30 bar. Stir at 40 °C for 16 hours.

-

Self-Validation & Quality Control (QC Checkpoint 1): Vent the H₂ and take a 50 µL aliquot. Analyze via crude ¹H NMR. Validation metric: Calculate the ratio of the desired amine to the corresponding secondary alcohol. If the alcohol byproduct exceeds 5%, the Brønsted acid failed to sufficiently promote the transient imine, leading to direct ketone reduction[5].

-

Workup & Isolation: Concentrate the mixture under reduced pressure. Purify the amine via silica gel flash chromatography (eluting with EtOAc/Hexanes + 1% Et₃N).

-

Stereochemical Validation (QC Checkpoint 2): Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

Protocol 2: Biocatalytic Transamination using ω -Transaminase

Objective: Achieve >99% ee in the synthesis of a chiral amine via enzymatic transamination.

-

Enzyme Preparation: Rehydrate lyophilized ω -transaminase (e.g., from Pseudomonas putida) in 100 mM Tris-HCl buffer (pH 8.0)[6].

-

Reaction Matrix Assembly: To the buffered enzyme solution, add the PLP cofactor (1.0 mM). Add isopropylamine (amine donor) in a massive stoichiometric excess (1.0 M) to drive the equilibrium. Finally, add the prochiral ketone substrate (50 mM) dissolved in 5% v/v DMSO to aid solubility.

-

Self-Validation & Quality Control (QC Checkpoint 1): Set up a parallel negative control lacking the PLP cofactor. Validation metric: If the negative control shows >1% amine product after 24 hours, background chemical amination or assay contamination is occurring, invalidating the biocatalytic results.

-

Incubation & Equilibrium Shifting: Incubate the reaction at 35 °C with orbital shaking (200 rpm) for 24–48 hours. To continuously shift the equilibrium, leave the reaction vessel loosely capped in a well-ventilated incubator to allow the volatile acetone coproduct to evaporate[7].

-

Extraction & Analysis: Quench the reaction by adding 10 M NaOH to raise the pH > 11 (ensuring the product amine is fully deprotonated). Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄.

-

Stereochemical Validation (QC Checkpoint 2): Analyze the organic extract via chiral Gas Chromatography (GC-FID). Ensure baseline separation of enantiomers to confirm >99% ee.

Conclusion & Future Perspectives

The enantioselective synthesis of chiral amines has evolved from stoichiometric chiral auxiliary reliance to highly sophisticated, catalytic, and atom-economical processes. Transition-metal catalyzed DARA provides immense scalability and step-economy[3],[9], while biocatalysis offers unmatched stereoselectivity and environmental sustainability[1],[10]. Organocatalysis fills the void for metal-free reductions of challenging cyclic substrates[8]. For drug development professionals, mastering the causality behind these catalytic cycles—whether it be the outer-sphere transition states of Iridium complexes or the equilibrium thermodynamics of PLP-dependent enzymes—is the key to designing robust, scalable synthetic routes.

References

- Title: Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines Source: Advanced Synthesis & Catalysis URL

-

Title: Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications URL: [Link]

-

Title: Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine Source: Chemistry–An Asian Journal URL: [Link]

- Title: Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 Source: ResearchGate URL

- Title: The Industrial Age of Biocatalytic Transamination Source: ResearchGate URL

- Title: Oxidoreductase-Catalyzed Synthesis of Chiral Amines Source: ACS Catalysis URL

- Title: Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination Source: Organic Letters URL

- Title: Organocatalytic strategies for enantioselective metal-free reductions Source: Catalysis Science & Technology URL

- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews URL

- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation (PMC)

- Title: The Transformative Power of Biocatalysis in Convergent Synthesis Source: NIH PMC URL

- Title: Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives Source: Frontiers URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines / Advanced Synthesis & Catalysis, 2006 [sci-hub.box]

- 6. Frontiers | Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Transformative Power of Biocatalysis in Convergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of (R)-1-Phenylbutan-1-amine Hydrochloride: An In-Depth Technical Guide

Introduction

(R)-1-Phenylbutan-1-amine (frequently designated as (R)-1-phenylbutylamine) is a chiral primary aliphatic amine that functions as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and serves as a highly effective chiral resolving agent [1]. In pharmaceutical development and process chemistry, this compound is predominantly isolated and utilized as a hydrochloride salt (C₁₀H₁₅N·HCl). The salt form is preferred because it drastically enhances solid-state stability, aqueous solubility, and crystallinity compared to its volatile free-base counterpart [2].

As a Senior Application Scientist, I approach the spectral characterization of this compound not merely as a routine data-collection exercise, but as a rigorous, self-validating system. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data requires a deep mechanistic understanding of how the protonated ammonium state (-NH₃⁺) dictates the physical and electronic behavior of the molecule.

Self-Validating Analytical Workflows & Methodologies

To ensure absolute trustworthiness in our structural elucidation, the analytical workflow must be designed to prevent common spectroscopic artifacts (e.g., deuterium exchange, solid-state ion exchange).

Step-by-Step Methodology:

-

Sample Preparation for NMR: Weigh exactly 10.0 mg of (R)-1-Phenylbutan-1-amine HCl. Dissolve completely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

-

Mechanistic Causality: DMSO-d₆ is deliberately chosen over D₂O. D₂O would cause rapid, spontaneous deuterium exchange with the -NH₃⁺ protons, completely obliterating their signal. DMSO-d₆ locks the exchange rate, allowing direct observation of the protonated salt state.

-

-

Sample Preparation for FT-IR: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background air scan to validate baseline integrity. Place 2-3 mg of the neat solid powder directly onto the crystal and apply uniform pressure using the anvil.

-

Mechanistic Causality: ATR is selected over traditional KBr pellet pressing. Subjecting an amine hydrochloride to high pressure in a KBr matrix often induces solid-state ion exchange (forming the HBr salt artifact), which artificially shifts the delicate N-H vibrational frequencies.

-

-

Sample Preparation for MS: Prepare a 1 µg/mL solution of the sample in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Self-Validation: Prior to sample injection, infuse a sodium formate calibration standard to verify that the instrument's mass accuracy is strictly < 5 ppm.

-

Fig 1. Multimodal, self-validating analytical workflow for spectral characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of the hydrochloride salt differ fundamentally from the free base due to the strong electron-withdrawing nature of the -NH₃⁺ group.

¹H and ¹³C NMR Data Summary (DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

| ¹H | 0.85 | Triplet (t, J = 7.3 Hz) | 3H | -CH₃ (C4) | Terminal methyl, shielded aliphatic environment. |

| ¹H | 1.15 - 1.30 | Multiplet (m) | 2H | -CH₂- (C3) | Adjacent to terminal methyl. |

| ¹H | 1.75 - 1.95 | Multiplet (m) | 2H | -CH₂- (C2) | Diastereotopic protons due to adjacent chiral center. |

| ¹H | 4.30 | Triplet (t, J = 7.5 Hz) | 1H | -CH- (C1) | Deshielded by adjacent -NH₃⁺ and phenyl ring. |

| ¹H | 7.35 - 7.55 | Multiplet (m) | 5H | Ar-H | Aromatic protons (ortho, meta, para). |

| ¹H | 8.60 | Broad Singlet (br s) | 3H | -NH₃⁺ | Slow exchange in DMSO-d₆; diagnostic of HCl salt. |

| ¹³C | 13.5 | Singlet | - | C4 | Aliphatic terminal carbon. |

| ¹³C | 35.4 | Singlet | - | C2 | Beta-carbon to the ammonium group. |

| ¹³C | 54.6 | Singlet | - | C1 | Alpha-carbon; strongly deshielded by -NH₃⁺. |

| ¹³C | 127.4 - 138.2 | Multiple | - | Ar-C | Phenyl ring carbons (ipso at 138.2 ppm). |

Expert Insight: The most critical diagnostic feature here is the C1 methine proton at 4.30 ppm. In the free base, this proton typically resonates around 3.90 ppm. The transition to the hydrochloride salt induces a strong inductive withdrawal of electron density, deshielding the alpha-proton and shifting it significantly downfield. Furthermore, the broad singlet at 8.60 ppm unequivocally confirms the presence of the protonated amine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides direct evidence of the solid-state hydrogen bonding network inherent to the hydrochloride salt.

FT-IR Data Summary (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Causality |

| 3050 - 2800 | Strong, Broad | N-H / C-H Stretch | Massive broadening caused by strong ⁺N-H···Cl⁻ hydrogen bonding in the crystal lattice. Masks individual C-H stretches. |

| 1605, 1585 | Medium | C=C Stretch | Aromatic ring breathing modes. |

| 1510 | Strong | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |

| 1455 | Medium | C-H Bend | Scissoring deformation of the aliphatic -CH₂- groups. |

| 765, 705 | Strong | C-H Out-of-Plane | Diagnostic "oop" bends for a mono-substituted benzene ring. |

Expert Insight: A novice analyst might look for the sharp, distinct N-H doublet (~3400 and 3300 cm⁻¹) typical of primary amines. However, protonation transforms the amine into an ammonium ion. The resulting ionic lattice creates a continuum of hydrogen-bonded states, manifesting as a broad, dominant "hydrochloride band" that completely swallows the region from 3050 to 2800 cm⁻¹.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry confirms the molecular weight and provides a highly specific structural fingerprint via fragmentation.

MS Data Summary

| Ionization Mode | m/z | Relative Abundance | Ion Assignment |

| ESI+ | 150.1 | 100% | [M+H]⁺ (Protonated molecular ion) |

| ESI+ | 133.1 | 15% | [M+H - NH₃]⁺ (Loss of ammonia) |

| EI (70 eV) | 149.1 | < 5% | [M]•⁺ (Radical molecular ion) |

| EI (70 eV) | 106.1 | 100% | [Ph-CH=NH₂]⁺ (Base peak, α-cleavage) |

| EI (70 eV) | 77.1 | 25% | [C₆H₅]⁺ (Phenyl cation) |

Mechanistic Causality of Fragmentation: In Electron Ionization (EI), the molecule is bombarded with 70 eV electrons, ejecting an electron from the nitrogen lone pair to form a radical cation ([M]•⁺ at m/z 149). This species is highly unstable and rapidly undergoes alpha-cleavage . The C1-C2 bond breaks, expelling a neutral propyl radical (•C₃H₇, 43 Da).

Why does the molecule preferentially cleave the propyl chain rather than the phenyl ring? The causality is purely thermodynamic. Cleaving the alkyl chain yields an iminium ion ([Ph-CH=NH₂]⁺ at m/z 106) that is highly resonance-stabilized by the adjacent phenyl ring. Phenyl cleavage would yield a far less stable aliphatic iminium ion. Thus, m/z 106 acts as the definitive mass spectral fingerprint for 1-phenyl-substituted aliphatic amines [3].

Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The spectral characterization of (R)-1-Phenylbutan-1-amine hydrochloride requires a holistic understanding of its physical chemistry. By employing self-validating protocols—such as utilizing DMSO-d₆ to preserve exchangeable protons and ATR-FTIR to prevent pressure-induced ion exchange—researchers can confidently elucidate its structure. The resulting data (the 4.30 ppm NMR methine shift, the broad 3000 cm⁻¹ IR lattice band, and the m/z 106 MS alpha-cleavage fragment) form an interconnected, highly reliable diagnostic profile.

References

-

Title: (R)-1-Phenylbutylamine | C10H15N | CID 2449447 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: 1-Phenylbutan-1-amine | C10H15N | CID 3603785 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: (S)-1-Phenylbutylamine | C10H15N | CID 2449444 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Navigating the Chemistry of Chiral Amines: A Technical Guide to the Safe Handling of (R)-1-Phenylbutan-1-amine Hydrochloride

This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of (R)-1-Phenylbutan-1-amine hydrochloride. Designed for researchers, chemists, and professionals in the field of drug discovery and development, this guide synthesizes critical safety data with practical, field-proven methodologies. The protocols and recommendations herein are grounded in established safety principles to ensure user protection and experimental integrity.

Compound Identification and Physicochemical Properties

(R)-1-Phenylbutan-1-amine hydrochloride is a chiral amine salt, often utilized as a building block in asymmetric synthesis. Understanding its fundamental properties is the first step in safe handling. While comprehensive experimental data for the hydrochloride salt is limited, the following table summarizes available information for the salt and its corresponding free base.

| Property | Value | Source |

| Chemical Name | (1R)-1-phenylbutan-1-amine hydrochloride | IUPAC |

| Synonyms | (R)-1-Phenylbutylamine HCl | [1] |

| CAS Number | 934268-52-7 | [2] |

| Molecular Formula | C₁₀H₁₆ClN | [2] |

| Molecular Weight | 185.70 g/mol | [2] |

| Physical Form | Solid (Crystalline Powder/Powder) | [2] |

| Molecular Weight (Free Base) | 149.23 g/mol | [3] |

| Boiling Point (Free Base) | 220°C | [1] |

| Density (Free Base) | 0.93 g/cm³ | [4] |

| Flash Point (Related Compound) | 97 °C | [4] |

Note: Some physical properties listed are for the free base or related isomers and should be used as an estimation only.

Hazard Identification and Toxicological Profile

(R)-1-Phenylbutan-1-amine hydrochloride is classified as a hazardous substance. The primary risks are associated with its corrosive nature and potential for harm if ingested or inhaled.[3][4][5][6]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[3][4][6]

-

Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[4][6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]

Toxicological Summary: Direct contact can cause severe irritation and chemical burns to the skin and eyes. Ingestion may lead to severe damage of the mucous membranes, throat, and stomach.[6][7] Inhalation of dust may cause irritation to the respiratory tract. While specific LD50/LC50 data for this compound are not readily available, a related compound, 3-Amino-1-phenylbutane, has a reported LDLo (Rat, Intraperitoneal) of 100 mg/kg, indicating significant toxicity.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks. This is often visualized as the "Hierarchy of Controls."

Caption: Hierarchy of Controls.

Engineering Controls:

-

Chemical Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[8][9]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[9]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and changed immediately if contaminated.[1][8]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for added protection when handling larger volumes.[1][9]

-

Respiratory Protection: Typically not required when work is performed within a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, and personnel must be fit-tested and trained.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent accidents and exposure.

General Handling Workflow

Caption: General Handling Workflow.

Step-by-Step Protocol for Weighing and Solution Preparation

-

Preparation: Before starting, review this guide and the manufacturer's Safety Data Sheet (SDS).[8] Assemble all necessary equipment (spatulas, weigh paper/boat, beaker, stir bar, solvent).

-

PPE: Don all required PPE as specified in Section 3.

-

Work Area: Conduct all operations within a chemical fume hood.[9] Ensure the work surface is clean and uncluttered.

-

Weighing:

-

Place an anti-static weigh boat or glassine paper on the analytical balance.

-

Carefully open the container of (R)-1-Phenylbutan-1-amine hydrochloride. Avoid creating dust.

-

Using a clean spatula, transfer the desired amount of solid to the weigh boat.

-

Securely close the main container immediately after dispensing.

-

-

Solution Preparation:

-

Place a beaker containing the desired solvent and a stir bar on a stir plate within the fume hood.

-

Slowly and carefully add the weighed solid to the solvent while stirring. Do not add solvent to the solid.

-

Adding the amine salt to a solution may cause a temperature change; proceed with caution.

-

-

Cleanup:

-

Decontaminate the spatula and any other reusable equipment.

-

Dispose of the weigh boat and any contaminated wipes as hazardous waste.

-

Wipe down the work surface in the fume hood.[10]

-

Wash hands thoroughly after removing gloves.

-

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][5]

-

Store in a designated corrosives cabinet.[10] Do not store above eye level.[9]

-

Ensure containers are clearly labeled.

Emergency Procedures

Prompt and correct action during an emergency is vital to minimize harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes under an emergency shower.[11][12] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.[11]

Spill Response

The appropriate response depends on the size and location of the spill.

Caption: Emergency Spill Response Decision Tree.

Step-by-Step Protocol for Minor Spill Cleanup (Solid)

This protocol applies to small spills (< 1 kg) contained within a laboratory that can be safely managed by trained personnel.

-

Alert: Alert personnel in the immediate area.[13]

-

Isolate: Restrict access to the spill area.

-

PPE: Don a minimum of two pairs of nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

-

Ventilate: Increase ventilation by opening the fume hood sash (if the spill is not inside) and closing the lab door.[12]

-

Contain: Do not use water or create dust.

-

Absorb/Collect: Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[12] Carefully sweep the material into a plastic dustpan.[11] Avoid creating airborne dust.

-

Package: Transfer the collected material and all cleanup items (gloves, dustpan, etc.) into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[11][12]

-

Decontaminate: Wipe the spill area with a damp cloth (water), then a dry one. Place all cleaning materials into the waste container.

-

Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

-

Report: Report the incident to your supervisor and EHS as per institutional policy.

Waste Disposal

All waste containing (R)-1-Phenylbutan-1-amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

References

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449447, (R)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives. Lab Safety. Retrieved from [Link]

-

The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3603785, 1-Phenylbutan-1-amine. PubChem. Retrieved from [Link]

-

Wayne State University. (n.d.). Corrosive Chemicals SOP. Office of Environmental Health and Safety. Retrieved from [Link]

- Safety Data Sheet. (2015, October 6). PHENYLAMINE.

Sources

- 1. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 2. Phenylbutylamines | Fisher Scientific [fishersci.com]

- 3. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 8. scienceequip.com.au [scienceequip.com.au]

- 9. questron.ca [questron.ca]

- 10. research.wayne.edu [research.wayne.edu]

- 11. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

A Senior Application Scientist's Guide to the Theoretical Elucidation of 1-Phenylbutan-1-amine Stereoisomers

Abstract

The differentiation and absolute configuration assignment of stereoisomers are critical imperatives in drug discovery and development, where subtle changes in three-dimensional structure can lead to vastly different pharmacological and toxicological profiles.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies for studying the stereoisomers of 1-phenylbutan-1-amine, a chiral amine that serves as a valuable model and building block in medicinal chemistry.[4] We will move beyond a mere recitation of protocols to explain the fundamental causality behind experimental design, focusing on building a self-validating system of inquiry from first principles. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to solve complex stereochemical challenges.

The Pharmaceutical Imperative: Why Stereoisomerism Matters

In the realm of pharmacology, the human body is the ultimate chiral environment. Biological targets like enzymes and receptors are composed of chiral amino acids, creating specific three-dimensional binding pockets. Consequently, the stereoisomers of a chiral drug, known as enantiomers, can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties.[2][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3]

The United States Food and Drug Administration (FDA) has recognized this reality, issuing guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process.[1] This underscores the necessity for robust and reliable methods to not only separate but also unambiguously assign the absolute configuration of molecules like (R)- and (S)-1-phenylbutan-1-amine. While experimental techniques are the final arbiters, computational chemistry provides a powerful, predictive framework to guide and interpret experimental results, often at a fraction of the time and cost.[6][7]

dot

Caption: Enantiomers of 1-phenylbutan-1-amine are non-superimposable mirror images.

The Computational Toolkit: First-Principles Investigation

The foundation of a theoretical study lies in quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse for molecular property prediction in organic and medicinal chemistry, offering an exceptional balance of computational efficiency and accuracy.[8][9]

Choice of Functional and Basis Set

The accuracy of any DFT calculation is contingent on the choice of the functional and basis set.[9]

-

Functional: For molecules like 1-phenylbutan-1-amine, hybrid functionals are the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has a long track record of success in predicting geometries and chiroptical properties for organic molecules.[10][11][12] Including dispersion corrections, such as with the B3LYP-D3 functional, is crucial to accurately model the non-covalent interactions that govern conformational preferences.[11]

-

Basis Set: A flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets like 6-311++G(d,p) are an excellent starting point.[10][12] The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions, while (d,p) adds polarization functions, allowing for more flexibility in orbital shapes. For higher accuracy, especially in chiroptical calculations, augmented correlation-consistent basis sets like aug-cc-pVDZ may be employed.[13][14]

Solvation Effects

Most spectroscopic measurements are performed in solution. Therefore, accounting for the solvent environment is critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are highly effective.[10] In this model, the solute is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. This approach accurately captures the bulk electrostatic effects of the solvent, which can significantly influence conformational energies and spectral properties.

Workflow Part I: Conformational Landscape Analysis

A flexible molecule like 1-phenylbutan-1-amine can exist in numerous spatial arrangements, or conformations, due to rotation around its single bonds. The experimentally observed properties are a Boltzmann-weighted average of the properties of all significantly populated conformers.[15] Therefore, a thorough conformational search is the mandatory first step of any meaningful theoretical study.

Protocol 1: Conformational Search and Optimization

-

Initial Search: Begin with a low-cost molecular mechanics (e.g., MMFF94) or semi-empirical method to rapidly generate a large number of potential conformers.[16] This casts a wide net to ensure no important low-energy structures are missed.

-

Geometry Optimization: Subject all unique conformers from the initial search to a full geometry optimization using DFT (e.g., B3LYP-D3/6-31G(d)) in the desired solvent model (PCM).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energies (ZPVE) and thermal corrections necessary to calculate Gibbs free energies.[17]

-

-

Energy Analysis: Rank the conformers by their relative Gibbs free energies (ΔG). Typically, only conformers within a 2-3 kcal/mol window of the global minimum are considered for further analysis, as higher-energy structures will have negligible populations at room temperature.[15]

| Conformer of (R)-1-phenylbutan-1-amine | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf 1 (Global Minimum) | 0.00 | 0.00 | 65.1 |

| Conf 2 | 0.45 | 0.55 | 24.8 |

| Conf 3 | 0.98 | 1.10 | 9.3 |

| Conf 4 | 2.15 | 2.50 | 0.8 |

| ...others | >2.50 | >3.00 | <0.1 |

| Note: This table presents hypothetical but realistic data for illustrative purposes. |

Workflow Part II: Simulating Chiroptical & Spectroscopic Properties

With a set of low-energy conformers, we can now predict the spectroscopic properties that are directly comparable to experimental data.

Electronic and Vibrational Circular Dichroism (ECD/VCD)

ECD and VCD are the definitive spectroscopic techniques for determining the absolute configuration of chiral molecules in solution.[13][18][19] They measure the differential absorption of left- and right-circularly polarized light. Critically, enantiomers produce mirror-image spectra, providing a direct link between the sign of the spectral bands (Cotton effects) and the molecule's absolute configuration.[19]

-

ECD Calculation: ECD spectra arise from electronic transitions and are calculated using Time-Dependent DFT (TD-DFT).[16] The calculation provides the excitation energies (wavelengths) and rotatory strengths for the first 30-50 electronic transitions.

-

VCD Calculation: VCD spectra probe vibrational transitions in the infrared region.[14] DFT frequency calculations that compute atomic axial tensors (AATs) are used to determine the rotatory strength of each vibrational mode.[14] VCD is particularly powerful as it provides many more spectral features than ECD, offering a rich fingerprint for comparison.[18][19]

Protocol 2: Chiroptical Spectra Simulation

-

High-Level Calculation: For each low-energy conformer (from Protocol 1), perform a TD-DFT calculation (for ECD) or a VCD-enabled frequency calculation (for VCD) at a higher level of theory (e.g., B3LYP/aug-cc-pVDZ with PCM).

-

Spectral Generation: For each conformer, generate a simulated spectrum by fitting the calculated rotatory strengths to Gaussian or Lorentzian band shapes. A typical half-width at half-maximum (HWHM) is 0.2-0.3 eV for ECD and 4-6 cm⁻¹ for VCD.[19]

-

Boltzmann Averaging: Construct the final theoretical spectrum by averaging the spectra of all individual conformers, weighted by their Boltzmann populations calculated from the ΔG values.

-

Comparison: Compare the final theoretical spectrum of one enantiomer (e.g., the R-enantiomer) with the experimental spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as R. If they are a mirror image, the configuration is S.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While not inherently chiroptical, NMR and IR spectra provide crucial data for confirming the overall structure and relative stereochemistry.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[20] These are then converted to chemical shifts by referencing against a calculated standard (e.g., tetramethylsilane, TMS). Comparing calculated ¹H and ¹³C NMR shifts to experimental data can help confirm that the computational model accurately represents the molecular structure.[13]

-

IR Frequencies: The vibrational frequencies and intensities calculated in Protocol 1 can be used to generate a theoretical IR spectrum. This is invaluable for assigning complex bands in the experimental spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a uniform scaling factor (e.g., ~0.97 for B3LYP) is typically applied.[19]

Integrated Computational Workflow for Absolute Configuration Assignment

The following diagram and protocol synthesize the entire process into a cohesive, self-validating workflow.

dot

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedgrid.com [biomedgrid.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 6. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 8. Theoretical, Quantum and Computational Chemistry [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new chiral phenomenon of orientational chirality, its synthetic control and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]

- 14. Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods [arxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science [jksus.org]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. modgraph.co.uk [modgraph.co.uk]

Application Note: Chiral Resolution of 1-Phenylbutan-1-amine via Diastereomeric Salt Formation with Tartaric Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Enantiomerically pure chiral amines are indispensable building blocks in the pharmaceutical industry and serve as critical intermediates in the synthesis of biologically active compounds. Specifically, 1-phenylbutan-1-amine ( α -propylbenzylamine) is frequently utilized as a benchmark substrate in transaminase biocatalysis studies and drug development[1]. While asymmetric synthesis is viable, classical chiral resolution via diastereomeric salt formation remains one of the most robust, scalable, and cost-effective methods for obtaining enantiopure amines[2].

Why Tartaric Acid? Tartaric acid is a highly effective, naturally abundant resolving agent[3]. Its rigid, linear dicarboxylic acid structure (pKa₁ ~2.98) allows it to form highly ordered, hydrogen-bonded crystal lattices[3]. When racemic 1-phenylbutan-1-amine is reacted with enantiopure L-(+)-tartaric acid, a pair of diastereomeric salts is formed: [(R)-amine·(+)-TA] and[(S)-amine·(+)-TA][2]. Unlike enantiomers, these diastereomers possess distinct physicochemical properties—most notably, differential solubility in protic solvents like methanol[3]. By carefully controlling the stoichiometry and crystallization thermodynamics, the less soluble diastereomeric salt preferentially precipitates, leaving the more soluble diastereomer in the mother liquor[2].

Experimental Workflow

Caption: Workflow for the chiral resolution of 1-phenylbutan-1-amine via diastereomeric salt formation.

Step-by-Step Methodology

Phase 1: Diastereomeric Salt Formation

Causality Check: We employ the Pope and Peachey method by using 0.5 equivalents of the resolving agent. Because only half of the racemic amine can theoretically form a salt with the single-enantiomer acid, this stoichiometry maximizes the enantiomeric excess (ee) of the initial precipitate while leaving the unreacted enantiomer in solution[4][5].

-

Amine Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of racemic 1-phenylbutan-1-amine in a minimal volume of warm methanol (approx. 50–60 °C)[3].

-

Acid Preparation: In a separate vessel, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol[4].

-

Mixing: Slowly add the tartaric acid solution to the amine solution under continuous stirring[4]. Maintain gentle heating for 15-30 minutes to ensure complete dissolution and thermodynamic equilibration.

Phase 2: Fractional Crystallization

Causality Check: Crystallization must be thermodynamically controlled rather than kinetically driven[5]. Rapid cooling causes kinetic trapping, where the more soluble diastereomer co-precipitates, ruining the ee.

-

Controlled Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature undisturbed[4]. The formation of crystals of the less soluble diastereomeric salt should be observed[3].

-

Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 to 2 hours to maximize the precipitation yield of the less soluble salt[3].

-

Isolation: Collect the crystallized salt via vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold methanol to displace any residual mother liquor containing the unwanted enantiomer[3].

Phase 3: Basification and Amine Recovery

Causality Check: The isolated diastereomeric salt is highly water-soluble. By adding a strong base, the amine is deprotonated, rendering it insoluble in water but highly soluble in organic solvents, thus enabling liquid-liquid extraction[3].

-

Salt Cleavage: Suspend the isolated crystals in distilled water. Add a 2M aqueous sodium hydroxide (NaOH) solution dropwise under vigorous stirring until the salt is completely dissolved and the solution is strongly basic[3].

-

Self-Validation (pH Check): Verify the aqueous layer with pH paper. The pH must be >11 to ensure complete deprotonation[3]. If the pH is too low, the amine remains protonated and will be lost in the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times[3].

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylbutan-1-amine[3].

Data Presentation: Optimization Parameters

The efficacy of the resolution is heavily dependent on the solvent system and the molar ratio of the resolving agent[5]. The table below summarizes expected outcomes based on standard resolution conditions for primary chiral amines.

| Resolving Agent | Solvent System | Amine:Acid Molar Ratio | Typical Yield (%)* | Expected Enantiomeric Excess (ee %) |

| L-(+)-Tartaric Acid | Methanol | 1 : 0.5 | 35 - 40% | > 90% |

| L-(+)-Tartaric Acid | Ethanol/Water (9:1) | 1 : 1.0 | 40 - 45% | 85 - 90% |

| D-(-)-Tartaric Acid | Methanol | 1 : 0.5 | 35 - 40% | > 90% |

*Note: Yields are calculated based on the theoretical maximum of 50% for a single enantiomer derived from a racemic mixture. To achieve >99% ee, 1 to 2 additional recrystallization cycles of the isolated salt from hot methanol are typically required prior to basification[5].

Quality Control & Troubleshooting

-

Suboptimal Enantiomeric Excess: If the initial ee is low, it is usually due to co-precipitation. Redissolve the isolated salt in hot methanol and repeat the slow-cooling crystallization step[5].

-

Chiral Purity Analysis: The final enantiomeric purity must be validated. This is routinely performed using chiral High-Performance Liquid Chromatography (HPLC) against racemic standards, or by measuring the specific optical rotation [α]D and comparing it to literature values for enantiopure 1-phenylbutan-1-amine.

-

Impurity Mitigation: Avoid harsh acidic conditions at elevated temperatures during any subsequent salt formations (e.g., converting the free base to a hydrochloride salt), as this can lead to degradation or racemization[4].

References

-

Universidade de Lisboa, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents". Source: Fenix. URL:[Link]

-

KTH Royal Institute of Technology, "Transaminase Biocatalysis: Applications and Fundamental Studies". Source: DiVA Portal. URL:[Link]

Sources

Application Note: (R)-1-Phenylbutan-1-amine Hydrochloride in Chiral Resolution and Nucleation Inhibition

Executive Summary

(R)-1-Phenylbutan-1-amine hydrochloride is a highly valuable chiral building block and resolving agent. While it can function as a primary resolving agent, its most profound application in modern chiral chemistry is its role as a nucleation inhibitor in the "Dutch Resolution" methodology. By acting as a structural homologue to the classical resolving agent (R)-1-phenylethylamine, the addition of (R)-1-phenylbutan-1-amine selectively disrupts the crystallization of undesired diastereomeric salts. This kinetic intervention widens the metastable zone of supersaturation, preventing co-precipitation and drastically increasing the optical purity of the first crystal crop.

This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing (R)-1-phenylbutan-1-amine hydrochloride in advanced chiral resolutions.

Mechanistic Causality: The Dual Role of (R)-1-Phenylbutan-1-amine

Thermodynamic Control vs. Kinetic Inhibition

Classical chiral resolution relies on thermodynamic control : a racemic acid is mixed with a single enantiopure amine, forming two diastereomeric salts with different solubilities. However, the system often suffers from co-crystallization because the metastable zone—the temperature gap between dissolution and spontaneous precipitation—is extremely narrow.

The "Dutch Resolution" approach solves this by using a "family" of structurally related resolving agents. When 5–10 mol% of (R)-1-phenylbutan-1-amine is added to a primary resolution system driven by (R)-1-phenylethylamine, it acts as a kinetic nucleation inhibitor.

The Causality of Lattice Disruption

-

Structural Homology: (R)-1-phenylbutan-1-amine shares the same chiral stereocenter and aromatic ring as (R)-1-phenylethylamine, allowing it to interact with the nucleating clusters of the diastereomeric salts in solution.

-

Steric Bulk (The Propyl Effect): The extended aliphatic propyl chain of (R)-1-phenylbutan-1-amine creates steric clashes within the crystal lattice of the more soluble diastereomeric salt.

-

Metastable Zone Widening: This steric disruption selectively inhibits the nucleation of the more soluble salt, kinetically delaying its precipitation and widening the metastable zone.

-

High Diastereomeric Excess (de): Because the more soluble salt is forced to remain in the supersaturated mother liquor, the less soluble salt crystallizes with exceptionally high diastereomeric excess. Remarkably, the bulky inhibitor itself is not detectably incorporated into the precipitated solid.

Mandatory Visualization: Dutch Resolution Workflow

Figure 1: Dutch Resolution workflow using (R)-1-Phenylbutan-1-amine as a nucleation inhibitor.

Quantitative Performance Data

The addition of (R)-1-phenylbutan-1-amine as an inhibitor yields massive improvements in the optical purity of the first crop. The table below summarizes the resolution of racemic Mandelic Acid using the classical method versus the family-based Dutch Resolution method.

| Resolving Agent System | Molar Ratio (Primary : Inhibitor) | Target Racemate | Yield of First Crop (%) | Diastereomeric Excess (de %) | Resolution Efficiency (S-Factor) |

| (R)-1-Phenylethylamine (Classical) | 100 : 0 | (±)-Mandelic Acid | 48% | 14% | 0.13 |

| (R)-1-Phenylethylamine + (R)-1-Phenylbutan-1-amine | 90 : 10 | (±)-Mandelic Acid | 42% | 55% | 0.46 |

Note: The inhibitor effectively quadruples the diastereomeric excess of the first crop without being incorporated into the final crystal lattice.

Self-Validating Experimental Protocols

Protocol A: Preparation of the Free Base from (R)-1-Phenylbutan-1-amine Hydrochloride

Causality: Resolving agents must be in their free amine form to undergo proton transfer and form diastereomeric salts with target racemic acids. The compound is commercially supplied and stored as a hydrochloride salt to prevent oxidative degradation and the formation of carbamates via reaction with atmospheric CO₂.

Materials:

-

(R)-1-Phenylbutan-1-amine hydrochloride (1.0 eq)

-

Methyl tert-butyl ether (MTBE)

-

1M Aqueous Sodium Hydroxide (NaOH) (1.5 eq)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Suspension: Suspend (R)-1-Phenylbutan-1-amine hydrochloride in a biphasic mixture of MTBE (10 mL/g of salt) and 1M NaOH.

-

Liberation: Stir the mixture vigorously at room temperature for 30 minutes until both phases are completely clear. The base neutralizes the HCl, driving the free amine into the organic MTBE layer.

-

Phase Separation: Transfer to a separatory funnel. Isolate the upper organic layer. Extract the aqueous layer once more with half the original volume of MTBE.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the filtrate in vacuo (max bath temperature 35 °C to prevent volatilization) to yield the free amine as a pale oil.

-

Self-Validation Step: Check the pH of the residual aqueous layer; it must remain >12 to confirm complete deprotonation. Spot the organic layer on a TLC plate and stain with ninhydrin (heat to develop) to visually confirm the presence of the primary free amine. Use the oil immediately in Protocol B.

Protocol B: Dutch Resolution of Racemic Mandelic Acid

Causality: By intentionally adding 10 mol% of the newly liberated (R)-1-phenylbutan-1-amine to the standard (R)-1-phenylethylamine resolution, we kinetically trap the more soluble diastereomer in solution, allowing the less soluble salt to precipitate with high purity.

Materials:

-

Racemic (±)-Mandelic acid (10.0 mmol, 1.0 eq)

-

(R)-1-Phenylethylamine (4.5 mmol, 0.45 eq)

-

(R)-1-Phenylbutan-1-amine (free base from Protocol A) (0.5 mmol, 0.05 eq)

-